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Compound of Interest

Compound Name: 3-Bromophenylacetylene

Cat. No.: B1279458

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 3-Bromophenylacetylene (CAS No. 766-81-4). The information presented herein
is essential for the unequivocal identification, characterization, and quality control of this
important synthetic intermediate. This document details expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic
techniques used to characterize 3-Bromophenylacetylene.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.65 t ~1.5 H-2 (Aromatic)
~7.45 ddd ~7.8,15,1.2 H-6 (Aromatic)
~7.40 ddd ~8.0, 2.0, 1.2 H-4 (Aromatic)
~7.25 t ~7.9 H-5 (Aromatic)
~3.10 S H-alkyne (C=C-H)

Predicted data is based on spectral data of analogous compounds and established principles

of NMR spectroscopy. The aromatic region will present as a complex multiplet system.

« 13

Chemical Shift (6) ppm

Assignment

~135.0 C-6 (Aromatic CH)
~131.5 C-4 (Aromatic CH)
~130.2 C-5 (Aromatic CH)
~130.0 C-2 (Aromatic CH)
~124.5 C-1 (Aromatic C-C=)
~122.5 C-3 (Aromatic C-Br)
~82.5 C-alkyne (C=C-H)
~78.0 C-alkyne (Ar-C=C)

Predicted data is based on spectral data of analogous compounds and established principles

of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3300 Strong, Sharp =C-H stretch
~3080 Medium Aromatic C-H stretch
~2100 Medium, Sharp C=C stretch
) Aromatic C=C skeletal

~1590, 1560, 1470 Medium to Strong o

vibrations

C-H out-of-plane bending (m-
~880, 780 Strong ) o

disubstitution)
~680 Medium to Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

[M+2]* Molecular ion (with

182 ~98 1)

180 100 [M]* Molecular ion (with 7°Br)
101 High [M-Br]*

75 Medium [CeH3]*

The presence of bromine results in a characteristic M/M+2 isotopic pattern with a near 1:1
intensity ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of 3-Bromophenylacetylene is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent. The
solution is then transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.[1]

e 1H NMR Acquisition Parameters:
o Number of Scans: 16-32
o Relaxation Delay: 1.0 s
o Pulse Width: 30°
o Acquisition Time: 4 s
o Spectral Width: -2 to 12 ppm
e 13C NMR Acquisition Parameters:
o Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
o Relaxation Delay: 2.0 s
o Pulse Program: Standard proton-decoupled pulse sequence.
o Spectral Width: 0 to 220 ppm

o Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts for both *H and 13C are referenced to the
residual solvent peak (for CDCls: 6 7.26 ppm for *H and & 77.16 ppm for 13C).[1]

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount of 3-Bromophenylacetylene is
finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Alternatively, a spectrum can be obtained from a thin film of the compound between two salt
plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data
acquisition.[2]

e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm~1
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: A background spectrum of the empty sample compartment (or the pure
KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.
The resulting spectrum is typically presented as percent transmittance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the
sample is sufficiently pure.

 Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source is
commonly used.

e Acquisition Parameters:

[e]

lonization Mode: Electron lonization (EI)

[e]

Electron Energy: 70 eV

o

Mass Range: m/z 40-400

[¢]

Scan Speed: 1-2 scans/second
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+ Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks and
characteristic fragmentation patterns. The isotopic distribution for bromine-containing
fragments ([M]* and [M+2]") is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3-Bromophenylacetylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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